molecular formula C18H16N2 B14572348 1,1',4,4'-Tetrahydro-4,4'-biquinoline CAS No. 61305-07-5

1,1',4,4'-Tetrahydro-4,4'-biquinoline

Cat. No.: B14572348
CAS No.: 61305-07-5
M. Wt: 260.3 g/mol
InChI Key: KPFRXOBMCLDKGI-UHFFFAOYSA-N
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Description

1,1’,4,4’-Tetrahydro-4,4’-biquinoline is a heterocyclic organic compound that belongs to the class of biquinolines It is characterized by two quinoline units connected through a tetrahydro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’,4,4’-Tetrahydro-4,4’-biquinoline can be synthesized through several methods. One common approach involves the reaction of quinoline derivatives with reducing agents under controlled conditions. For instance, the reduction of 4,4’-biquinoline using hydrogen in the presence of a palladium catalyst can yield 1,1’,4,4’-tetrahydro-4,4’-biquinoline .

Industrial Production Methods: Industrial production of 1,1’,4,4’-tetrahydro-4,4’-biquinoline typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1’,4,4’-Tetrahydro-4,4’-biquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1’,4,4’-tetrahydro-4,4’-biquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

  • 1,1’-Dialkyl-3,3’-di(2-quinolyl)-1,1’,4,4’-tetrahydro-4,4’-biquinoline
  • 4,4’-Dioxo-1,1’,4,4’-tetrahydro-8,8’-biquinoline-2,2’-dicarboxylic acid

Comparison: 1,1’,4,4’-Tetrahydro-4,4’-biquinoline is unique due to its specific tetrahydro linkage between the quinoline units, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

CAS No.

61305-07-5

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-(1,4-dihydroquinolin-4-yl)-1,4-dihydroquinoline

InChI

InChI=1S/C18H16N2/c1-3-7-17-15(5-1)13(9-11-19-17)14-10-12-20-18-8-4-2-6-16(14)18/h1-14,19-20H

InChI Key

KPFRXOBMCLDKGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=CN2)C3C=CNC4=CC=CC=C34

Origin of Product

United States

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